2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
Description
The compound 2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core fused with a benzamide moiety substituted with methoxy groups at the 2- and 6-positions. Its synthesis typically involves multi-step reactions, including hydrazinolysis, heterocyclization, and substitution, as observed in analogous compounds .
Properties
IUPAC Name |
2,6-dimethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-13(15(21)19-7-8-24-16(19)17-9)18-14(20)12-10(22-2)5-4-6-11(12)23-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXVKLRGAUAFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Properties
The molecular formula of 2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is , with a molecular weight of approximately 298.34 g/mol. The compound features a thiazole ring fused with a pyrimidine structure, which is significant for its biological activity.
Anticancer Activity
Research has indicated that derivatives of thiazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that thiazolo-pyrimidine derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
Antimicrobial Effects
Another area of application is in antimicrobial research. Compounds with similar structural features have been reported to exhibit antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymes within microbial cells .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolo-pyrimidine derivatives is also noteworthy. Studies have shown that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazolo-pyrimidine derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The mechanism was linked to the inhibition of apoptosis regulators and cell cycle progression proteins .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several thiazolo-pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that these compounds had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The thiazolo[3,2-a]pyrimidine core is a common feature in several bioactive compounds. Key analogues include:
Key Observations :
- Substituent Position: The position of alkoxy groups on the benzamide ring significantly influences physicochemical properties.
- Biological Activity : Derivatives with diaryl substituents (e.g., IVd) exhibit potent antifungal activity, suggesting that electron-rich aromatic groups enhance interactions with fungal targets .
Physicochemical and Spectral Properties
- Spectral Data :
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) are consistent across analogues .
- NMR : The ¹H NMR of related compounds (e.g., compound 3) shows characteristic signals for methoxy protons (~3.8 ppm) and aromatic protons (6.8–8.2 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 for compound 3) confirm the stability of the thiazolo-pyrimidine core under MS conditions .
Crystallographic Insights
Single-crystal X-ray studies of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate reveal:
- Hydrogen Bonding : Key interactions (e.g., N–H···O and C–H···O) stabilize the crystal lattice, with bond angles and distances consistent with related heterocycles .
- Torsional Angles : Substituents on the benzamide ring influence dihedral angles (e.g., C2–S1–C9–N2 = 0.7°), affecting molecular planarity and packing .
Biological Activity
2,6-Dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.38 g/mol. The compound features a thiazolo-pyrimidine core structure known for its versatility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.38 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that compounds with similar thiazolo-pyrimidine structures possess significant anticancer properties by inhibiting various cancer cell lines. The mechanism often involves the inhibition of enzymes critical for tumor growth and proliferation .
- Antimicrobial Properties : Thiazole and pyrimidine derivatives are known for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) effective against resistant strains such as MRSA .
- Anticonvulsant Effects : Some thiazole-based compounds have been reported to exhibit anticonvulsant activity, suggesting potential applications in treating epilepsy and other seizure disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in cell cycle regulation and apoptosis pathways. This interaction can lead to the disruption of cancer cell proliferation and survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, which are essential for DNA replication and transcription.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Study :
- Antimicrobial Research :
- Anticonvulsant Evaluation :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of thiazolo[3,2-a]pyrimidine derivatives like 2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide?
- Methodology : Use a multi-step approach starting with condensation reactions of thiazolo[3,2-a]pyrimidine precursors with substituted benzaldehydes. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a substituted benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours yields analogous compounds with ~78% efficiency . Purification via recrystallization in ethyl acetate/ethanol (3:2) is recommended to obtain single crystals for structural validation.
Q. What spectroscopic techniques are critical for characterizing thiazolo[3,2-a]pyrimidine derivatives?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns and electronic environments (e.g., methoxy groups at 2,6-positions). IR spectroscopy can validate carbonyl (C=O) and amide (N–H) functionalities. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is essential to resolve conformational details like puckering in the pyrimidine ring (e.g., deviations of ~0.224 Å from planarity) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
Q. How can researchers assess the bioactive potential of this compound?
- Methodology : Conduct in vitro screening against bacterial/fungal strains or cancer cell lines. Compare results with structurally similar thiazolo[3,2-a]pyrimidines, which have shown antimicrobial and anticancer properties . Use docking studies to predict interactions with biological targets (e.g., enzymes like CYP450) based on substituent effects (e.g., methoxy groups altering steric/electronic profiles) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for thiazolo[3,2-a]pyrimidine derivatives?
- Methodology : Compare SCXRD parameters (e.g., mean C–C bond lengths, R-factors) across studies. For example, discrepancies in dihedral angles (e.g., 80.94° vs. other reported values) may arise from solvent effects or crystal-packing forces. Validate using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds forming chains along the c-axis) . Adjust synthetic conditions (e.g., solvent polarity) to stabilize specific conformers.
Q. How do electronic effects of substituents (e.g., methoxy groups) influence the reactivity of the thiazolo[3,2-a]pyrimidine core?
- Methodology : Perform DFT calculations to map electron density distributions. Methoxy groups at 2,6-positions on the benzamide moiety can activate/deactivate specific reaction sites (e.g., nucleophilic attack at the 5-oxo position). Validate experimentally via Hammett plots using analogs with varying substituents .
Q. What synthetic routes minimize side reactions during cyclization of the thiazole ring?
- Methodology : Optimize cyclization using catalytic sulfur sources (e.g., Na₂S) under inert atmospheres to prevent oxidation. For example, thiadiazole ring formation in similar compounds requires precise stoichiometry of sulfur/nitrogen precursors and controlled reflux temperatures (110–120°C) . Monitor reaction progress via HPLC-MS to detect intermediates like thiourea derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
